3-Phenyl-2H-indazol-2-ol is a chemical compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound features a phenyl group attached to the indazole ring, which is a fused system of a five-membered and six-membered nitrogen-containing ring. The presence of the hydroxyl group at the 2-position of the indazole structure contributes to its chemical reactivity and biological activity.
The synthesis of 3-phenyl-2H-indazol-2-ol can be derived from various precursors through multiple synthetic routes. The compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
3-Phenyl-2H-indazol-2-ol is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This classification places 3-phenyl-2H-indazol-2-ol within a group of compounds that are of significant interest in drug discovery.
The synthesis of 3-phenyl-2H-indazol-2-ol typically involves several key steps:
Technical details regarding these reactions often involve controlling temperature, solvent systems, and reaction times to optimize yield and purity .
The molecular formula for 3-phenyl-2H-indazol-2-ol is . Key structural data includes:
3-Phenyl-2H-indazol-2-ol can undergo various chemical reactions:
Technical details regarding these reactions often involve specific catalysts or reaction conditions that enhance yield and selectivity .
The mechanism of action for compounds like 3-phenyl-2H-indazol-2-ol often involves interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways or as an agonist for specific receptors in cellular signaling pathways.
Data from biological evaluations suggest that derivatives of indazole can exhibit significant activity against cancer cells by inducing apoptosis or inhibiting cell proliferation through various mechanisms .
Key physical properties include:
Chemical properties include:
Relevant data on these properties is critical for understanding how the compound behaves under different conditions .
3-Phenyl-2H-indazol-2-ol has several scientific uses:
The ongoing research into this compound indicates its relevance in developing new therapeutic strategies and enhancing our understanding of indazole chemistry .
Indazole derivatives emerged as privileged scaffolds in drug discovery following the isolation of the first natural indazole alkaloids—nigellicine, nigeglanine, and nigellidine—from Nigella sativa plants in the late 20th century [8] [10]. Early pharmacological interest centered on synthetic analogs like benzydamine (an anti-inflammatory agent) and granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), establishing the indazole core as a versatile pharmacophore [10]. The 2000s witnessed accelerated development, exemplified by the anticancer agent lonidamine and the kinase inhibitor axitinib, which exploited the indazole ring’s capacity for target modulation via hydrogen bonding and π-stacking interactions [8]. This evolution underscores a transition from serendipitous discovery to rational design, with over 120 clinical candidates featuring indazole motifs reported in the past decade [10].
Table 1: Key Milestones in Indazole-Based Drug Development | Year | Compound | Therapeutic Area | Significance |
---|---|---|---|---|
1985 | Nigellicine | N/A | First natural indazole alkaloid isolated | |
1980s | Benzydamine | Anti-inflammatory | Marketed NSAID | |
1990s | Granisetron | Antiemetic | 5-HT3 receptor antagonist | |
2000s | Axitinib | Anticancer | FDA-approved VEGFR inhibitor | |
2010s | 2H-Indazole derivatives | Antimicrobial/Anti-inflammatory | Multitarget agents against parasitic diseases [2] |
The tautomeric equilibrium between 1H-indazole (dominant) and 2H-indazole forms critically influences molecular recognition and bioactivity. Theoretical and experimental studies confirm the 1H-tautomer is energetically favored by 2.3–4.1 kcal/mol in solution and solid states due to aromatic stabilization [3] [10]. However, metal coordination or steric constraints can stabilize the rare 2H-tautomer, as demonstrated in osmium(IV) complexes like (H₂ind)[OsIVCl₅(2H-ind)], where X-ray diffraction confirmed N1-binding [3]. This tautomer imposes distinct electronic profiles: 1H-indazoles exhibit benzenoid character, whereas 2H-indazoles display ortho-quinoid properties, altering dipole moments (2H: 4.12 D vs. 1H: 3.78 D) and pKa values [10]. Such differences modulate interactions with biological targets—e.g., 2H-indazole derivatives show enhanced COX-2 inhibition due to optimal positioning of the C3-phenyl group in the active site [2]. Consequently, deliberate stabilization of the 2H-form (e.g., via 2-alkyl/aryl substitution) represents a strategic tool for optimizing binding affinity and metabolic stability [8] [10].
3-Phenyl-2H-indazol-2-ol (molecular formula: C₁₃H₁₀N₂O) integrates two pharmacophoric elements essential for multitarget activity: (i) the 2H-indazole core’s hydrogen-bonding capacity (N1 acceptor, OH donor), and (ii) a C3-phenyl ring enabling hydrophobic interactions. Computational analyses reveal low steric hindrance (molar volume: 189 ų) and balanced lipophilicity (cLogP: 2.8), facilitating membrane permeation [5] [10]. Biologically, structural analogs demonstrate potent antiprotozoal effects (e.g., 2,3-diphenyl-2H-indazole derivatives exhibit IC₅₀ values 12.8-fold lower than metronidazole against Giardia intestinalis) and COX-2 inhibition (comparable to rofecoxib in docking studies) [2]. The phenol moiety at C2 further enables prodrug design (e.g., esterification) and metal chelation, as evidenced by osmium complexes enhancing antiproliferative activity in cancer models [3] [5]. These attributes position 3-phenyl-2H-indazol-2-ol as a promising scaffold for infectious disease and inflammation therapeutics.
Table 2: Spectroscopic Signatures of 3-Phenyl-2H-indazol-2-ol and Derivatives | Technique | Key Features | Structural Insights |
---|---|---|---|
¹H NMR (DMSO-d₆) | δ 7.2–8.1 ppm (m, 8H, Ar-H); δ 10.2 ppm (s, 1H, OH) | Confirms aromatic substitution pattern and phenolic proton | |
UV-Vis (H₂O) | λmax 288 nm (ε = 10,095 M⁻¹cm⁻¹), 362 nm (ε = 8,912 M⁻¹cm⁻¹) | Reflects π→π* transitions in conjugated system | |
IR | 1584 cm⁻¹ (C=N), 1505 cm⁻¹ (C=C), 3487 cm⁻¹ (O-H stretch) | Validates tautomeric form and hydrogen-bonding capacity | |
ESI-MS | m/z 211.087 [M+H]⁺ | Consistent with molecular formula C₁₃H₁₀N₂O |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0